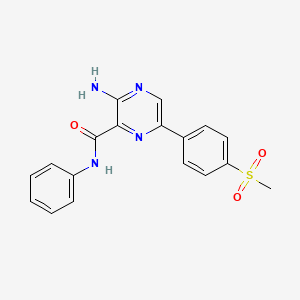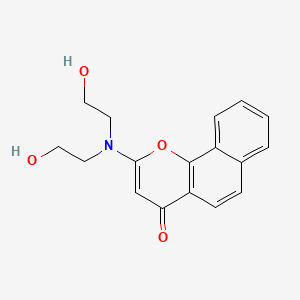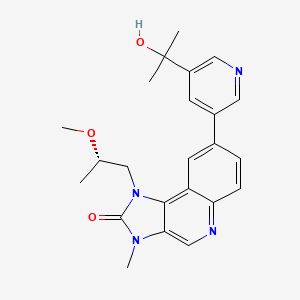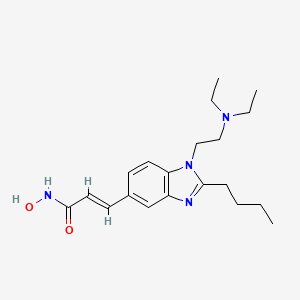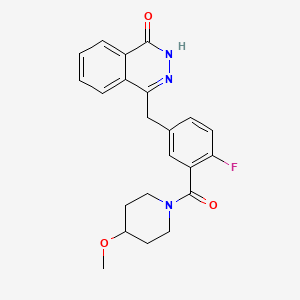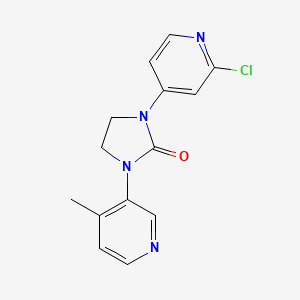
CFG920
Übersicht
Beschreibung
CFG920 ist ein nicht-steroidaler, reversibler Inhibitor der Enzyme Steroid-17-alpha-Hydroxylase/C17,20-Lyase (CYP17A1 oder CYP17) und Aldosteron-Synthase (CYP11B2). Es handelt sich um eine oral verfügbare Verbindung mit potenziellen antiandrogenen und antineoplastischen Aktivitäten. This compound hat sich bei der Behandlung von metastasiertem kastrationsresistentem Prostatakrebs als vielversprechend erwiesen, indem es die Androgenproduktion sowohl in den Hoden als auch in den Nebennieren unterdrückt .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben.
Vorbereitungsmethoden
The synthesis of CFG920 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
CFG920 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Übliche Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren.
Wissenschaftliche Forschungsanwendungen
Chemie: CFG920 wird als Werkzeugverbindung zur Untersuchung der Hemmung von CYP17- und CYP11B2-Enzymen verwendet.
Biologie: Die Verbindung wird verwendet, um die Rolle von Androgenen in biologischen Prozessen zu untersuchen.
Medizin: This compound hat sich bei der Behandlung von metastasiertem kastrationsresistentem Prostatakrebs als vielversprechend erwiesen, indem es den Androgenspiegel senkt und das Tumorwachstum hemmt
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die enzymatische Aktivität von CYP17A1 und CYP11B2 hemmt. Durch die Hemmung von CYP17A1 reduziert this compound die Produktion von Androgenen sowohl in den Hoden als auch in den Nebennieren. Diese Abnahme des Androgenspiegels führt zu einer reduzierten androgenabhängigen Wachstumssignalisierung und Hemmung der Zellproliferation in androgenabhängigen Tumorzellen. Die Hemmung von CYP11B2 trägt zusätzlich zur antineoplastischen Aktivität der Verbindung bei .
Wirkmechanismus
CFG920 exerts its effects by inhibiting the enzymatic activity of CYP17A1 and CYP11B2. By inhibiting CYP17A1, this compound reduces the production of androgens in both the testes and adrenal glands. This decrease in androgen levels leads to reduced androgen-dependent growth signaling and inhibition of cell proliferation in androgen-dependent tumor cells. The inhibition of CYP11B2 further contributes to the compound’s antineoplastic activity .
Vergleich Mit ähnlichen Verbindungen
CFG920 ist in seiner dualen Hemmung von CYP17A1 und CYP11B2 einzigartig, was es von anderen ähnlichen Verbindungen unterscheidet. Einige ähnliche Verbindungen sind:
Abirateronacetat: Ein CYP17-Inhibitor, der bei der Behandlung von metastasiertem kastrationsresistentem Prostatakrebs eingesetzt wird.
Galeteron: Ein weiterer CYP17-Inhibitor mit zusätzlichen antiandrogenen und Androgenrezeptor-Degradationsaktivitäten.
Seviteronel: Ein selektiver CYP17-Lyase-Inhibitor mit potenzieller antineoplastischer Aktivität
Der duale Hemmmechanismus von this compound bietet ein breiteres Wirkungsspektrum im Vergleich zu diesen ähnlichen Verbindungen, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht.
Eigenschaften
CAS-Nummer |
1260006-20-9 |
|---|---|
Molekularformel |
C14H13ClN4O |
Molekulargewicht |
288.73 g/mol |
IUPAC-Name |
1-(2-chloropyridin-4-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one |
InChI |
InChI=1S/C14H13ClN4O/c1-10-2-4-16-9-12(10)19-7-6-18(14(19)20)11-3-5-17-13(15)8-11/h2-5,8-9H,6-7H2,1H3 |
InChI-Schlüssel |
ZVIFCOOHWGNPHJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl |
Kanonische SMILES |
CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CFG-920; CFG920; CFG 920. |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
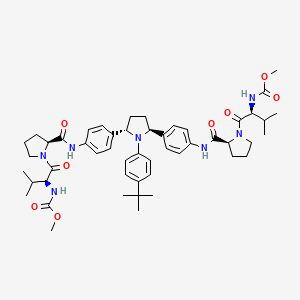
![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)

![12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile](/img/structure/B612158.png)
